![molecular formula C7H9N3O2S2 B2930159 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 866042-02-6](/img/structure/B2930159.png)
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
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Overview
Description
“2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid” is a chemical compound that has been studied for its potential urease inhibitory activities . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiadiazole ring attached to an acetic acid molecule via a sulfanyl group . The thiadiazole ring also has an allylamino group attached to it .Scientific Research Applications
Antinociceptive Agents
Compounds derived from 1,3,4-thiadiazole, such as “2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid”, have been studied for their potential as antinociceptive agents . These agents are designed to reduce sensitivity to painful stimuli without causing a loss of consciousness. They work by modulating nociceptive pathways in the nervous system and have been evaluated using various models, including tail-clip, hot-plate, and acetic acid-induced writhing tests .
Antimicrobial Activity
Another significant application is in the field of antimicrobial activity . Derivatives of 1,3,4-thiadiazole have been synthesized and tested against various microbial strains. The compounds have shown promising results against bacteria like E. coli, B. mycoides, and fungi such as C. albicans. This suggests potential for developing new antimicrobial agents that could be used to treat infections .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-thiadiazole have been found to exhibit antibacterial activity
Mode of Action
The exact mode of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is currently unknown. Other compounds containing 1,3,4-thiadiazole have been found to inhibit bacterial growth
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole structure have been associated with antimicrobial, antifungal, and antibacterial activities . This suggests that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Future Directions
properties
IUPAC Name |
2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUEXOBASMNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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